2-[2-(2-Isopropylphenoxy)ethyl]piperidine hydrochloride
Overview
Description
2-[2-(2-Isopropylphenoxy)ethyl]piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. It is commonly used in medical research for its potential therapeutic effects and in industrial research for its use in manufacturing processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Isopropylphenoxy)ethyl]piperidine hydrochloride typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final product . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as trifluoroacetic acid to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-Isopropylphenoxy)ethyl]piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
2-[2-(2-Isopropylphenoxy)ethyl]piperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-[2-(2-Isopropylphenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to receptors or enzymes involved in cellular signaling. For example, it may inhibit the activity of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
Uniqueness
2-[2-(2-Isopropylphenoxy)ethyl]piperidine hydrochloride is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its isopropylphenoxy group enhances its lipophilicity, making it more effective in crossing cellular membranes and interacting with intracellular targets .
Properties
IUPAC Name |
2-[2-(2-propan-2-ylphenoxy)ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO.ClH/c1-13(2)15-8-3-4-9-16(15)18-12-10-14-7-5-6-11-17-14;/h3-4,8-9,13-14,17H,5-7,10-12H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZINIPUWUNIHLDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCCC2CCCCN2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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